molecular formula C14H18N2O B1332520 (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine CAS No. 289490-62-6

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Cat. No.: B1332520
CAS No.: 289490-62-6
M. Wt: 230.31 g/mol
InChI Key: CTIJIFPFXXKIKH-UHFFFAOYSA-N
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Description

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is an organic compound that features a furan ring attached to a phenyl ring through an aminomethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine typically involves the reaction of furan-2-ylmethanamine with 4-(chloromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted aminomethyl derivatives.

Scientific Research Applications

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4-{[(Furan-2-ylmethyl)-amino]-methyl}-benzoic acid): Similar structure but with a carboxylic acid group instead of dimethylamine.

    (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-methylamine: Similar structure but with a methylamine group instead of dimethylamine.

Uniqueness

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is unique due to the presence of the dimethylamine group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.

Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIJIFPFXXKIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354565
Record name 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289490-62-6
Record name 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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